1-Methyl-5-(4-methylphenyl)-3-phenyl-1H-pyrazol-4-ol
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Overview
Description
1-Methyl-5-(4-methylphenyl)-3-phenyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl, phenyl, and 4-methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(4-methylphenyl)-3-phenyl-1H-pyrazol-4-ol typically involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. One common method is the reaction of 4-methylphenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic conditions to form the desired pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(4-methylphenyl)-3-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or methylphenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-Methyl-5-(4-methylphenyl)-3-phenyl-1H-pyrazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4-methylphenyl)-3-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
1-Methyl-3-phenyl-1H-pyrazol-4-ol: Lacks the 4-methylphenyl group, leading to different chemical and biological properties.
5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-4-ol: Lacks the methyl group at the 1-position, affecting its reactivity and interactions.
Uniqueness: 1-Methyl-5-(4-methylphenyl)-3-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and phenyl groups at strategic positions enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
62214-02-2 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-methyl-5-(4-methylphenyl)-3-phenylpyrazol-4-ol |
InChI |
InChI=1S/C17H16N2O/c1-12-8-10-14(11-9-12)16-17(20)15(18-19(16)2)13-6-4-3-5-7-13/h3-11,20H,1-2H3 |
InChI Key |
DBJUYQLDGHCWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C)C3=CC=CC=C3)O |
Origin of Product |
United States |
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